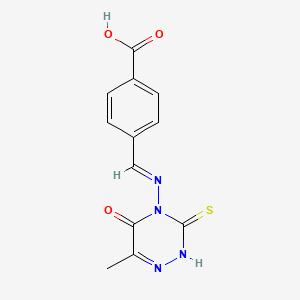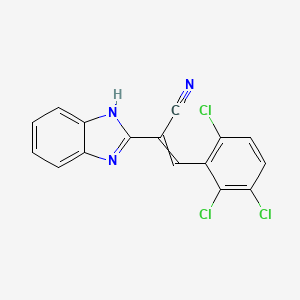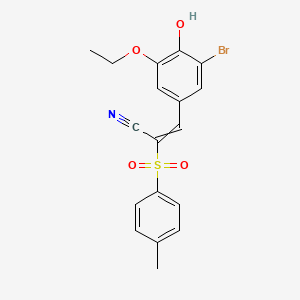
(E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a triazinyl group through an imino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid typically involves the following steps:
Formation of the Triazinyl Intermediate: The synthesis begins with the preparation of the triazinyl intermediate. This can be achieved by reacting 6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazine with appropriate reagents under controlled conditions.
Imination Reaction: The triazinyl intermediate is then subjected to an imination reaction with 4-formylbenzoic acid. This step involves the formation of an imine linkage between the triazinyl group and the benzoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
(E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine, altering the compound’s properties.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, (E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of (E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid: A similar compound without the (E)-configuration.
4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)phenylacetic acid: A derivative with a phenylacetic acid moiety instead of benzoic acid.
4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)salicylic acid: A derivative with a salicylic acid moiety.
Uniqueness
(E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its (Z)-isomer or other similar compounds.
属性
IUPAC Name |
4-[(E)-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)iminomethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-7-10(17)16(12(20)15-14-7)13-6-8-2-4-9(5-3-8)11(18)19/h2-6H,1H3,(H,15,20)(H,18,19)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYURLVRABYZCH-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile](/img/structure/B7749506.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B7749515.png)

![3-[2-[(4-Bromophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B7749536.png)
![3-amino-4-(2-chlorophenyl)-N-(2,4-dichlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749543.png)
![4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7749552.png)
![4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7749557.png)
![3-amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749565.png)
![3-amino-N-(2-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749568.png)
![3-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749571.png)
![N-(3-acetylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B7749573.png)
![2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine](/img/structure/B7749590.png)
![3-[(2E)-2-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B7749598.png)
